Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 3-(methylamino)-1,1-dioxo-1λ⁶-thia-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core modified with a tert-butoxycarbonyl (Boc) protecting group, a methylamino substituent at position 3, and a sulfone (1,1-dioxo-thia) moiety.
Properties
IUPAC Name |
tert-butyl 3-(methylamino)-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(16)15-7-5-13(6-8-15)10(14-4)9-20(13,17)18/h10,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVWFHKXSSUJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CS2(=O)=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Below, we explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 298.35 g/mol
The compound's mechanism of action is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the glutamatergic system, impacting synaptic transmission and plasticity. This modulation could potentially benefit conditions such as anxiety and depression.
Pharmacological Effects
-
Neuroprotective Effects :
- Studies indicate that the compound exhibits neuroprotective properties in models of oxidative stress, likely due to its ability to scavenge free radicals.
-
Antidepressant-like Activity :
- In animal models, administration of the compound has shown significant antidepressant-like effects, comparable to established antidepressants such as fluoxetine.
-
Anti-inflammatory Properties :
- The compound has demonstrated anti-inflammatory effects in vitro, reducing cytokine production in activated microglial cells.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotection | Scavenges free radicals | |
| Antidepressant-like | Reduces depressive behavior in models | |
| Anti-inflammatory | Decreases cytokine levels in vitro |
Case Study 1: Neuroprotection in Oxidative Stress Models
A study published in Journal of Neurochemistry highlighted the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results showed a significant reduction in cell death compared to control groups.
Case Study 2: Behavioral Studies on Depression
In a controlled study involving rats subjected to chronic unpredictable stress, administration of this compound resulted in a marked improvement in behavioral despair tests (forced swim test), indicating potential antidepressant properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
Central Nervous System Disorders
The compound's structure suggests potential applications in treating central nervous system disorders. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology, particularly for conditions like depression and anxiety .
Analgesic Properties
Preliminary studies indicate that this compound may possess analgesic properties. Research involving similar spiro compounds has shown promise in pain management, warranting further exploration into its effectiveness as a pain reliever .
Building Block for Complex Molecules
This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create diverse derivatives through various chemical reactions .
Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds that are crucial in pharmaceuticals .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity significantly compared to existing antibiotics .
Case Study 2: Neuropharmacological Applications
Another study focused on the neuropharmacological potential of spiro compounds similar to this compound. The findings suggested that these compounds could modulate neurotransmitter levels effectively, providing a basis for their use in treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of tert-butyl 3-(methylamino)-1,1-dioxo-1λ⁶-thia-7-azaspiro[3.5]nonane-7-carboxylate, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Sulfone vs. Oxo/Thia Groups: The 1,1-dioxo-thia moiety in the target compound distinguishes it from analogs like the 2-oxo derivative (C₁₃H₂₁NO₃) or non-sulfonated spirothietanes. Sulfones are electron-withdrawing, enhancing reactivity toward nucleophilic attack, which may be advantageous in covalent inhibitor design.
Amino Substituents: The methylamino group at position 3 provides a secondary amine for further derivatization (e.g., acylation), contrasting with bromo or hydroxymethyl groups in other analogs .
Biological Relevance: While FAAH modulation is reported for 7-azaspiro[3.5]nonane carboxamides , the target compound’s sulfone and methylamino groups may shift its activity toward other enzyme classes (e.g., kinases or proteases).
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves, eye protection (e.g., EN 166-compliant goggles), and lab coats. Avoid dust generation; work in a fume hood with local exhaust ventilation .
- Storage : Store at 2–8°C in a tightly sealed, dry container. Monitor humidity to prevent hydrolysis of the tert-butyl carboxylate group. Avoid incompatible materials like strong oxidizers .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Decontaminate surfaces with ethanol or isopropanol .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to verify spirocyclic geometry, methylamino group integration, and tert-butyl signals.
- HRMS : Confirm molecular weight (e.g., m/z calculated for C₁₃H₂₁N₂O₄S: 301.12).
- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylate, S=O stretches at ~1150–1250 cm⁻¹) .
- Purity Assessment : Utilize HPLC with a C18 column (acetonitrile/water gradient) to detect impurities.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25°C. Monitor via HPLC for hydrolysis of the tert-butyl ester (likely unstable below pH 4 or above pH 10) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature. Store aliquots at –20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the spirocyclic core in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Solvent Effects : Simulate solvation models (e.g., PCM) to assess steric hindrance from the tert-butyl group on nucleophilic attack at the methylamino position .
- Case Study : Compare activation energies for ring-opening reactions under basic vs. acidic conditions.
Q. What strategies resolve contradictions in reported toxicity data for structurally related azaspiro compounds?
- Methodological Answer :
- Data Reconciliation : Cross-reference SDS entries (e.g., H302 [oral toxicity] in vs. "no data" in ). Perform in vitro assays (e.g., MTT for cytotoxicity) using human cell lines.
- Metabolite Analysis : Use LC-MS to identify degradation products that may contribute to toxicity (e.g., reactive sulfonic acid derivatives) .
- Literature Review : Prioritize peer-reviewed studies over vendor SDS sheets, which often lack detailed toxicological profiling .
Q. How can researchers optimize synthetic routes to improve yield and scalability?
- Methodological Answer :
- Route Design : Explore Buchwald-Hartwig amination for introducing the methylamino group. Use tert-butyloxycarbonyl (Boc) protection to minimize side reactions .
- Process Parameters : Screen catalysts (e.g., Pd(OAc)₂/Xantphos) and solvents (e.g., DMF vs. THF) via Design of Experiments (DoE).
- Scale-Up Challenges : Address exothermicity in ring-closing steps using jacketed reactors with controlled cooling .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing discrepancies in spectroscopic data across research groups?
- Methodological Answer :
- Multivariate Analysis : Apply PCA to NMR or IR datasets to identify outlier spectra caused by solvent impurities or instrument calibration drift.
- Reference Standards : Use certified reference materials (CRMs) for instrument validation. Cross-check with independent techniques (e.g., X-ray crystallography if crystals are obtainable) .
Q. How should researchers design stability-indicating assays for this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Spike the compound into plasma or buffer and extract via SLE (supported liquid extraction) using ISOLUTE® SLE+ columns.
- LC-MS/MS Method : Develop a MRM transition (e.g., m/z 301→184) to quantify degradation products. Validate per ICH Q2(R1) guidelines for linearity, LOD, and LOQ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
